molecular formula C8H8ClF2NO B1457498 2-Chloro-6-(difluoromethoxy)benzyl amine CAS No. 1515925-06-0

2-Chloro-6-(difluoromethoxy)benzyl amine

Cat. No.: B1457498
CAS No.: 1515925-06-0
M. Wt: 207.6 g/mol
InChI Key: VDGSSNZLWMVYIX-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)benzyl amine is a chemical compound with the formula C8H8ClF2NO . It is a benzylamine derivative containing chlorine and difluoromethoxy groups . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a difluoromethoxy group, and a benzyl amine group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the predicted boiling point is 249.1±35.0 °C, and the predicted density is 1.325±0.06 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 8.06±0.10 .

Scientific Research Applications

Crystal and Molecular Structures

Research by Odell, McCluskey, Failes, and Tiekink (2007) investigated the crystal and molecular structures of related compounds to 2-Chloro-6-(difluoromethoxy)benzyl amine. Their work revealed substantial hydrogen-bonding interactions leading to layer structures, emphasizing the potential utility of such compounds in material science for designing layered materials with specific properties Odell et al., 2007.

Intermolecular Amination

Fan, Li, Pu, and Zhang (2009) described a transition-metal-free intermolecular benzylic amidation with sulfonamides, showcasing the versatility of nitrogen-containing compounds generated from the preferential N-functionalization of saturated benzylic C-H bonds. This method underlines the compound's role in facilitating environmentally friendly intermolecular amidation processes Fan et al., 2009.

Catalysis and Organic Synthesis

Yamada, Watanabe, and Okamoto (2021) found that 6-halo-2-pyridones, including related chloro compounds, can catalyze ester aminolysis effectively. This process allows for the synthesis of dipeptides from methyl or benzyl esters of amino acids, highlighting the compound's potential in peptide synthesis and organic chemistry Yamada et al., 2021.

Polymer Science

In the field of polymer science, Xie, Liu, Zhou, Zhang, He, and Yang (2001) synthesized soluble fluoro-polyimides by reacting fluorine-containing aromatic diamine with aromatic dianhydrides. Their work demonstrates the potential of this compound derivatives in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, beneficial for various high-performance applications Xie et al., 2001.

Metal-Organic Frameworks (MOFs)

Chavan, Shearer, Svelle, Olsbye, Bonino, Ethiraj, Lillerud, and Bordiga (2014) prepared a series of amine-functionalized mixed-linker metal-organic frameworks (MOFs) to study the effect of amine functionalization on stability and porosity. Their research underscores the applicability of amine derivatives in enhancing the functionality and application range of MOFs Chavan et al., 2014.

Properties

IUPAC Name

[2-chloro-6-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGSSNZLWMVYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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